molecular formula C23H23ClN4OS B2375478 5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359128-75-8

5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2375478
CAS No.: 1359128-75-8
M. Wt: 438.97
InChI Key: KBSJHKJPQJQZHR-UHFFFAOYSA-N
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Description

5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H23ClN4OS and its molecular weight is 438.97. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds with the pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold have shown significant in vitro antibacterial and antifungal activities. For example, a study synthesized a new series of benzothiazole pyrimidine derivatives that exhibited excellent antibacterial and antifungal activities, surpassing standard drugs in some cases (Maddila et al., 2016).

Anticancer Activities

Pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives have also been evaluated for their anticancer properties. One study reported the synthesis of novel compounds in this class, demonstrating potent inhibitory activity against various cancer cell lines, including human breast adenocarcinoma MCF-7 cells, with certain derivatives showing remarkable efficacy (Abdellatif et al., 2014).

Anti-Inflammatory and Analgesic Agents

Research into novel pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives has also identified compounds with promising anti-inflammatory and analgesic activities. Some of these compounds were found to have high COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).

Synthesis Methods and Mechanistic Studies

Studies on the synthesis and reactions of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives have contributed to the understanding of their chemical properties and potential modifications to enhance their biological activities. Investigations into the synthesis methods, such as microwave-assisted synthesis, have shown efficient pathways to produce these compounds with potential bioactivity (Djekou et al., 2006).

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS/c1-4-28-21-20(16(3)26-28)25-23(30-14-18-6-5-7-19(24)12-18)27(22(21)29)13-17-10-8-15(2)9-11-17/h5-12H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSJHKJPQJQZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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